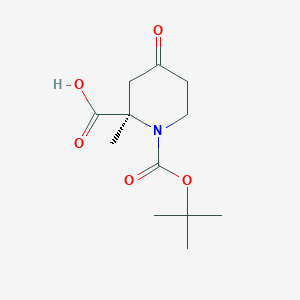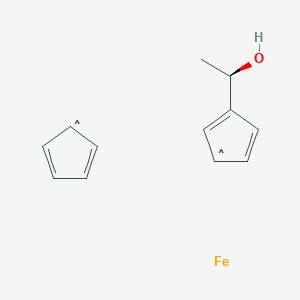
CID 11053412
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Ferrocenylethanol is an organometallic compound that features a ferrocene moiety attached to an ethanol group The ferrocene unit consists of two cyclopentadienyl rings bound on opposite sides of a central iron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1-Ferrocenylethanol can be synthesized through several methods. One common approach involves the reduction of ®-1-ferrocenylacetone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Another method involves the Grignard reaction, where a ferrocenylmagnesium bromide reagent reacts with an aldehyde or ketone to form the corresponding alcohol. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of ®-1-Ferrocenylethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Ferrocenylethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form ferrocenylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: Ferrocenylacetone or ferrocenylaldehyde.
Reduction: Ferrocenylmethane.
Substitution: Ferrocenylchloride or ferrocenylbromide.
Applications De Recherche Scientifique
®-1-Ferrocenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to cross cell membranes and target specific tissues.
Industry: It is employed in the development of advanced materials, such as ferrocene-based polymers and nanomaterials, which have applications in electronics and energy storage.
Mécanisme D'action
The mechanism by which ®-1-Ferrocenylethanol exerts its effects involves its interaction with molecular targets through its ferrocene moiety. The iron center can undergo redox reactions, allowing the compound to participate in electron transfer processes. Additionally, the ethanol group can form hydrogen bonds with other molecules, facilitating binding interactions. These properties enable ®-1-Ferrocenylethanol to act as a catalyst, a redox mediator, or a molecular probe in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
®-1-Ferrocenylethanol can be compared with other ferrocenyl derivatives such as:
Ferrocenylmethanol: Similar structure but lacks the chiral center, making it less useful in asymmetric synthesis.
Ferrocenylacetone: Precursor to ®-1-Ferrocenylethanol, used in similar applications but with different reactivity due to the ketone group.
Ferrocenylamine: Contains an amine group instead of an alcohol, leading to different chemical properties and applications.
The uniqueness of ®-1-Ferrocenylethanol lies in its chiral center, which imparts stereochemical properties that are valuable in enantioselective synthesis and chiral recognition processes.
Propriétés
Formule moléculaire |
C12H14FeO |
|---|---|
Poids moléculaire |
230.08 g/mol |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/t6-;;/m1../s1 |
Clé InChI |
NJPGTUIMEAOISI-QYCVXMPOSA-N |
SMILES isomérique |
C[C@H](C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
SMILES canonique |
CC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


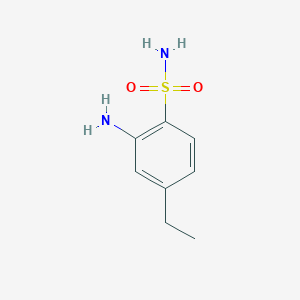
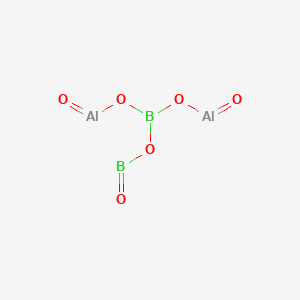
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
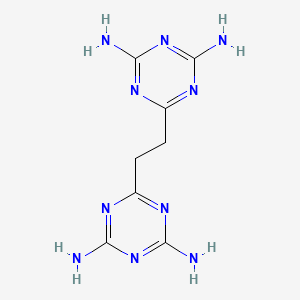
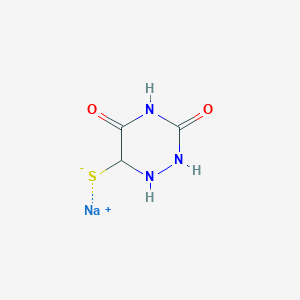
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
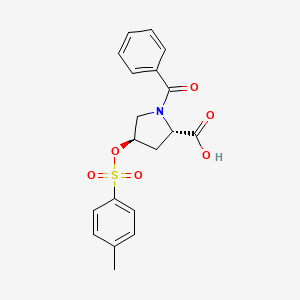
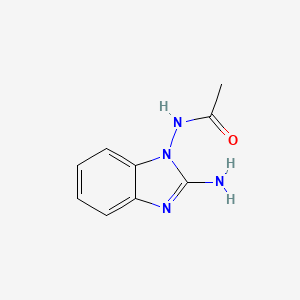
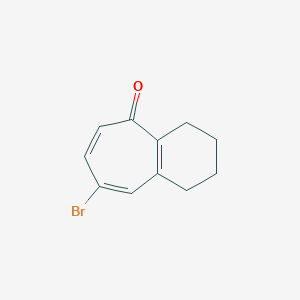
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
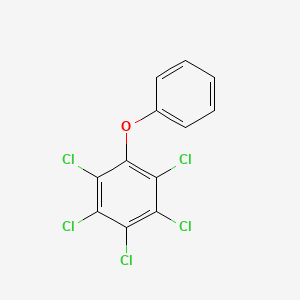
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
